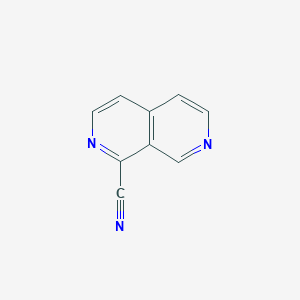

2,7-Naphthyridine-1-carbonitrile

Übersicht

Beschreibung

2,7-Naphthyridine-1-carbonitrile is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2,7-Naphthyridine-1-carbonitrile is a derivative of 2,7-naphthyridine, a minor class of aromatic alkaloids It’s worth noting that 2,7-naphthyridine derivatives have been found to exhibit a broad range of biological activities, including antimicrobial and anticancer activities .

Mode of Action

It’s known that the compound is used as a key intermediate for the synthesis of new fused naphthyridine-based heterocyclic systems . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial or anticancer).

Biochemical Pathways

Given the broad range of biological activities exhibited by 2,7-naphthyridine derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Some 2,7-naphthyridine derivatives have been found to exhibit antimicrobial and anticancer activities .

Biochemische Analyse

Biochemical Properties

2,7-Naphthyridine-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacterial and fungal strains . The compound interacts with enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in microorganisms . Additionally, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through interactions with proteins involved in cell cycle regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell function by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and interferes with the activity of DNA gyrase and topoisomerase, leading to the inhibition of DNA replication and transcription . This binding interaction results in the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells . Additionally, this compound can inhibit the activity of certain kinases involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to this compound has shown sustained anticancer activity, indicating its potential for long-term therapeutic use . Further in vivo studies are needed to fully understand its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of various metabolites that may contribute to the overall biological activity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit DNA replication and transcription, leading to its anticancer effects .

Biologische Aktivität

2,7-Naphthyridine-1-carbonitrile is a significant compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and various therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of naphthyridine, characterized by a bicyclic aromatic structure with a carbonitrile group. This compound exhibits various physicochemical properties that contribute to its biological activities, including solubility and stability under physiological conditions.

Target Interactions

The compound interacts with several biological targets:

- Enzymes : It inhibits DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription, thus exhibiting potential anticancer properties.

- Receptors : It has been shown to modulate protein kinase activities, impacting various signaling pathways involved in cell proliferation and apoptosis .

Biochemical Pathways

This compound influences multiple biochemical pathways:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties by disrupting cellular processes in pathogens .

- Anticancer Activity : Induces apoptosis in cancer cells through cell cycle arrest and differentiation mechanisms .

Antimicrobial Properties

Research indicates that 2,7-naphthyridine derivatives demonstrate potent antimicrobial activities against a range of bacterial strains, including resistant strains. For instance, modifications in the naphthyridine structure have led to enhanced efficacy compared to traditional antibiotics like ciprofloxacin .

Anticancer Effects

Studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound has been noted for:

Case Study: Anticancer Activity

In a study involving Kasumi-1 human myeloid leukemia cells, 2,7-naphthyridine derivatives were found to activate apoptotic pathways effectively. The compound demonstrated significant cytotoxicity at concentrations as low as 7 µM .

Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,7-Naphthyridine-1-carbonitrile, with the molecular formula and a molecular weight of 155.16 g/mol, features a bicyclic structure comprising a pyridine ring fused to another nitrogen-containing ring. The carbonitrile functional group at the 1-position enhances its reactivity and potential applications in drug development and material science.

Pharmaceutical Applications

Biological Activity : Research indicates that derivatives of 2,7-naphthyridine exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds have shown effectiveness against various bacterial and fungal strains by inhibiting growth mechanisms.

- Anticancer Properties : Some derivatives induce apoptosis in cancer cells and inhibit cell proliferation by interfering with DNA replication processes .

Mechanism of Action :

The compound interacts with various biological targets, including enzymes involved in DNA replication. It has been found to bind to DNA gyrase and topoisomerase, leading to the inhibition of transcription and replication pathways.

Case Studies :

- Inhibition of Kinases : Certain 2,7-naphthyridine derivatives act as selective inhibitors for kinases such as c-Kit/VEGFR-2, showing promise in cancer therapy .

- Anti-inflammatory Effects : Some compounds derived from 2,7-naphthyridine have been patented for their anti-inflammatory properties, suggesting potential therapeutic uses in chronic inflammatory diseases .

Material Science Applications

OLEDs and Solar Cells : 2,7-Naphthyridine derivatives are being explored for their electronic properties suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Their ability to form stable complexes makes them valuable as semiconductors or light-emitting materials.

Analytical Chemistry Applications

Colorimetric Sensors : The derivatives serve as ligands that can form complexes with various metal ions. These complexes are utilized in colorimetric sensors for detecting metal ions through spectrophotometric methods.

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

2,7-naphthyridine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHIGKGYSCGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.